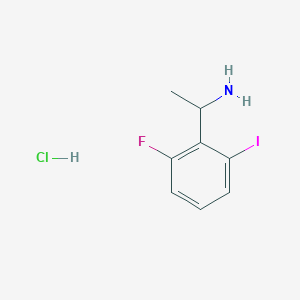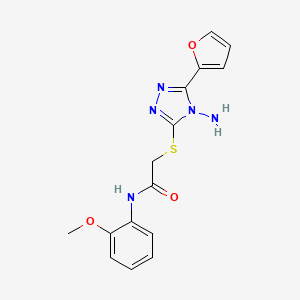![molecular formula C12H13ClN4O4 B2429091 6-chloro-1,1',3,3'-tetramethyl-1H,1'H,2H,2'H,3H,3'H,4H,4'H-[5,5'-bipyrimidine]-2,2',4,4'-tetrone CAS No. 860612-47-1](/img/structure/B2429091.png)
6-chloro-1,1',3,3'-tetramethyl-1H,1'H,2H,2'H,3H,3'H,4H,4'H-[5,5'-bipyrimidine]-2,2',4,4'-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-1,1',3,3'-tetramethyl-1H,1'H,2H,2'H,3H,3'H,4H,4'H-[5,5'-bipyrimidine]-2,2',4,4'-tetrone is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple pyrimidine rings and chlorine substitution, making it a subject of interest in medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1,1',3,3'-tetramethyl-1H,1'H,2H,2'H,3H,3'H,4H,4'H-[5,5'-bipyrimidine]-2,2',4,4'-tetrone typically involves multi-step organic reactions. One common method includes the chlorination of a precursor pyrimidine compound followed by cyclization and methylation steps. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process includes stringent quality control measures to maintain consistency and safety. Solvent recovery and waste management are also critical aspects of the industrial synthesis process to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-1,1',3,3'-tetramethyl-1H,1'H,2H,2'H,3H,3'H,4H,4'H-[5,5'-bipyrimidine]-2,2',4,4'-tetrone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the pyrimidine rings.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Chlorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds.
Applications De Recherche Scientifique
6-chloro-1,1',3,3'-tetramethyl-1H,1'H,2H,2'H,3H,3'H,4H,4'H-[5,5'-bipyrimidine]-2,2',4,4'-tetrone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 6-chloro-1,1',3,3'-tetramethyl-1H,1'H,2H,2'H,3H,3'H,4H,4'H-[5,5'-bipyrimidine]-2,2',4,4'-tetrone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include inhibition of nucleic acid synthesis or disruption of cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil: Another pyrimidine analog used in cancer treatment.
Cytosine Arabinoside: A nucleoside analog with antiviral properties.
Thymidine: A naturally occurring nucleoside involved in DNA synthesis.
Uniqueness
6-chloro-1,1',3,3'-tetramethyl-1H,1'H,2H,2'H,3H,3'H,4H,4'H-[5,5'-bipyrimidine]-2,2',4,4'-tetrone is unique due to its specific chlorine substitution and dual pyrimidine structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific domains.
Propriétés
IUPAC Name |
6-chloro-5-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O4/c1-14-5-6(9(18)16(3)11(14)20)7-8(13)15(2)12(21)17(4)10(7)19/h5H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWINCJYWBOSWBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)C2=C(N(C(=O)N(C2=O)C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B2429011.png)



![N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-bromobenzamide](/img/structure/B2429015.png)

![2-(2-oxo-2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2429023.png)


![5-methyl-1-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2429028.png)


